

# AZD2066: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

AZD2066 is a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Developed by AstraZeneca, it has been investigated for its therapeutic potential in several central nervous system (CNS) disorders, including major depressive disorder (MDD) and neuropathic pain. The glutamatergic system, particularly mGluR5, plays a crucial role in synaptic plasticity, learning, and memory, making it a significant target for novel therapeutics in neuroscience. This document provides a comprehensive technical overview of AZD2066, summarizing its mechanism of action, preclinical and clinical data, and relevant experimental protocols.

### **Core Compound Profile**



| Property                           | Value                                          | Source  |
|------------------------------------|------------------------------------------------|---------|
| Drug Name                          | AZD2066                                        | General |
| Target                             | Metabotropic Glutamate<br>Receptor 5 (mGluR5)  | [1]     |
| Mechanism of Action                | Negative Allosteric Modulator (NAM)            | [1]     |
| Developer                          | AstraZeneca                                    | [2]     |
| Therapeutic Areas of Investigation | Major Depressive Disorder,<br>Neuropathic Pain | [2][3]  |

**Quantitative Data Summary** 

**Binding Affinity** 

| Parameter             | Value                             | Species | Assay                                      | Source |
|-----------------------|-----------------------------------|---------|--------------------------------------------|--------|
| Estimated Ki          | ~1200 nM                          | Human   | In vivo PET imaging with [11C]ABP688       | [4]    |
| Receptor<br>Occupancy | ~50% at 13.5 mg<br>dose (at Cmax) | Human   | In vivo PET<br>imaging with<br>[11C]ABP688 | [4]    |

# **Pharmacokinetics (Human)**



| Parameter                         | Value                                                                         | Source |
|-----------------------------------|-------------------------------------------------------------------------------|--------|
| Half-life (t1/2)                  | Data not publicly available                                                   | -      |
| Peak Plasma Concentration (Cmax)  | Data not publicly available                                                   | -      |
| Time to Peak Concentration (Tmax) | Data not publicly available                                                   | -      |
| Bioavailability                   | Data not publicly available                                                   | -      |
| CNS Penetration                   | Described as "highly central nervous system penetrant" in preclinical studies | [5]    |

## **Clinical Efficacy (Phase IIa)**

Major Depressive Disorder (Study D0475C00020)

| Outcome<br>Measure       | AZD2066 (12<br>mg, 18 mg)                         | Placebo      | Active<br>Comparator<br>(Duloxetine)              | Source |
|--------------------------|---------------------------------------------------|--------------|---------------------------------------------------|--------|
| Change in<br>MADRS Score | Inconclusive; did<br>not separate<br>from placebo | Inconclusive | Inconclusive; did<br>not separate<br>from placebo | [2]    |

Neuropathic Pain - Mechanical Hypersensitivity (Study D0475C00016)

| Outcome Measure             | AZD2066 (12 mg,<br>18 mg)   | Placebo                     | Source |
|-----------------------------|-----------------------------|-----------------------------|--------|
| Change in NRS Pain<br>Score | Data not publicly available | Data not publicly available | [3]    |

# **Signaling Pathway and Mechanism of Action**



AZD2066 acts as a NAM at the mGluR5 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to Gαq/11. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade modulates synaptic plasticity and neuronal excitability. By binding to an allosteric site on the mGluR5 receptor, AZD2066 reduces the receptor's response to glutamate, thereby dampening this signaling pathway.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AstraZeneca's combination lung cancer treatment fails clinical trial The Irish Times [irishtimes.com]
- 2. Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. astrazeneca.com [astrazeneca.com]
- 5. AstraZeneca's Imfinzi trial for NSCLC misses primary endpoint [clinicaltrialsarena.com]
- To cite this document: BenchChem. [AZD2066: A Technical Guide for Neuroscience Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663744#azd-2066-for-neuroscience-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com